molecular formula C23H36O4 B13417168 5b-Androstane-3a,17b-diol Diacetate

5b-Androstane-3a,17b-diol Diacetate

Cat. No.: B13417168
M. Wt: 376.5 g/mol
InChI Key: BQIBBYLXJDSLIR-RHCGTSLQSA-N
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Description

5b-Androstane-3a,17b-diol Diacetate is a synthetic derivative of the naturally occurring steroid hormone, 5b-Androstane-3a,17b-diol. This compound is part of the androstane family, which is known for its significant role in various biological processes, including the regulation of androgenic and estrogenic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5b-Androstane-3a,17b-diol Diacetate typically involves the acetylation of 5b-Androstane-3a,17b-diol. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 5b-Androstane-3a,17b-diol Diacetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5b-Androstane-3a,17b-diol Diacetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroid derivatives.

    Biology: Studied for its role in modulating androgenic and estrogenic activities.

    Medicine: Investigated for potential therapeutic applications in hormone replacement therapy and cancer treatment.

    Industry: Utilized in the production of steroid-based pharmaceuticals.

Mechanism of Action

The mechanism of action of 5b-Androstane-3a,17b-diol Diacetate involves its interaction with androgen and estrogen receptors. Upon binding to these receptors, the compound can modulate the expression of target genes involved in various physiological processes. The pathways involved include the regulation of cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Uniqueness: 5b-Androstane-3a,17b-diol Diacetate is unique due to its specific acetylation, which can alter its pharmacokinetic properties and receptor binding affinities. This modification can enhance its stability and bioavailability compared to its non-acetylated counterparts .

Properties

Molecular Formula

C23H36O4

Molecular Weight

376.5 g/mol

IUPAC Name

[(3R,5R,8R,9S,10S,13S,14S,17S)-17-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C23H36O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h16-21H,5-13H2,1-4H3/t16-,17-,18+,19+,20+,21+,22+,23+/m1/s1

InChI Key

BQIBBYLXJDSLIR-RHCGTSLQSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4OC(=O)C)C)C

Origin of Product

United States

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